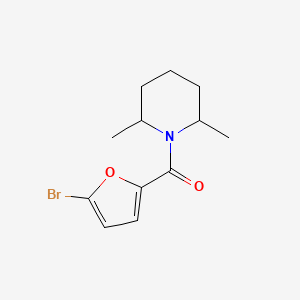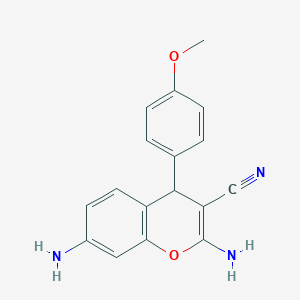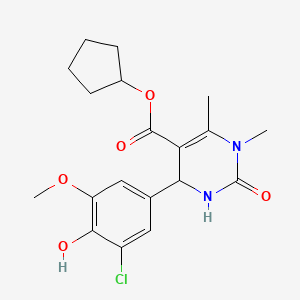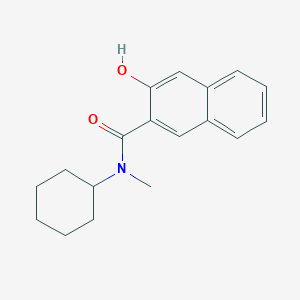![molecular formula C19H29N3O B4999734 N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea](/img/structure/B4999734.png)
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in scientific research for its ability to promote cell division and growth in plants. CPPU has also been studied for its potential applications in medicine and agriculture. In
作用机制
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea acts as a cytokinin, a class of plant hormones that promote cell division and growth. It binds to cytokinin receptors on the cell surface, which activates a signaling pathway that leads to the activation of various genes involved in cell division and growth. The exact mechanism of action of this compound in medical applications is still under investigation.
Biochemical and Physiological Effects
In plants, this compound has been shown to promote cell division and growth, increase fruit size and yield, and enhance stress tolerance. In animal studies, this compound has been shown to have anti-tumor effects and promote bone growth and regeneration. However, further research is needed to fully understand the biochemical and physiological effects of this compound in both plants and animals.
实验室实验的优点和局限性
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea has several advantages for lab experiments, including its ability to promote cell division and growth in plants and its potential applications in medicine. However, this compound also has limitations, including its high cost, potential toxicity, and limited availability in some regions.
未来方向
There are several future directions for research on N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea. In plant science, research could focus on optimizing this compound applications for various crops and exploring its potential applications in tissue culture and plant regeneration. In medicine, research could focus on understanding the mechanisms underlying this compound's anti-tumor effects and exploring its potential as a cancer therapeutic. Overall, this compound has great potential for further research and development in both plant science and medicine.
合成方法
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea can be synthesized through a multi-step process that involves the reaction of cyclopentylamine with pyrrolidine and subsequent reactions with 4-methylbenzyl isocyanate and 1,1'-carbonyldiimidazole. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
科学研究应用
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit size, and enhance yield in various crops such as grapes, kiwifruit, and apples. This compound has also been studied for its potential applications in tissue culture and plant regeneration.
In addition to its applications in plant science, this compound has also been studied for its potential medical applications. It has been shown to have anti-tumor effects in vitro and in vivo, and may have potential as a cancer therapeutic. This compound has also been studied for its effects on bone growth and regeneration.
属性
IUPAC Name |
1-[(1-cyclopentylpyrrolidin-3-yl)methyl]-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-6-8-16(9-7-15)12-20-19(23)21-13-17-10-11-22(14-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDAJYHOGYGAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NCC2CCN(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-4-methoxy-3-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4999683.png)


![6-amino-3-(1,3-benzodioxol-5-yl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4999703.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4999721.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(2-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B4999727.png)

![1-[4-(2-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B4999736.png)
![1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4999739.png)
![2-ethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4999743.png)
![5-{5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4999750.png)
